molecular formula C3H9NO3 B1194391 Ammonium lactate CAS No. 515-98-0

Ammonium lactate

Cat. No.: B1194391
CAS No.: 515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
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Description

Ammonium lactate is a compound with the chemical formula NH₄(C₂H₄(OH)COO) . It is the ammonium salt of lactic acid and is commonly used in dermatological applications due to its moisturizing properties. This compound is known for its ability to treat dry, scaly, and itchy skin conditions such as xerosis and ichthyosis vulgaris .

Mechanism of Action

Target of Action

Ammonium lactate, the ammonium salt of lactic acid, primarily targets the outermost layer of the skin . It is used as a skin moisturizer lotion to treat dry, scaly, itchy skin .

Mode of Action

This compound works by increasing skin hydration . It is an alpha-hydroxy acid, a normal constituent of tissues and blood . The alpha-hydroxy acids (and their salts) may act as humectants when applied to the skin . This property may influence hydration of the stratum corneum . In addition, lactic acid, when applied to the skin, may act to decrease corneocyte cohesion .

Biochemical Pathways

It is known that lactic acid, a component of this compound, plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

In vitro study of percutaneous absorption of this compound lotion, 12% using human cadaver skin indicates that approximately 5.8% of the material was absorbed after 68 hours .

Result of Action

This compound hydrates the outermost skin layer and promotes skin moisturizing for a prolonged time . It also prevents keratinization of the epidermal skin layer, which keeps skin smoother and hydrated for a longer time .

Action Environment

Environmental factors can influence the action of this compound. For instance, exposure to sunlight or artificial UV rays, such as sunlamps or tanning beds, should be avoided as this compound makes skin more sensitive to sunlight, and skin is more likely to sunburn .

Biochemical Analysis

Biochemical Properties

Ammonium lactate plays a significant role in biochemical reactions, particularly in the hydration of the stratum corneum. It acts as a humectant, which means it helps to retain moisture in the skin by attracting water molecules. This property is largely due to the lactic acid component, which is an alpha-hydroxy acid. When applied to the skin, this compound decreases corneocyte cohesion, leading to improved skin hydration and texture . The compound interacts with various enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in metabolic pathways .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It enhances cell turnover and promotes the shedding of dead skin cells, leading to smoother and more hydrated skin. The compound also affects cell signaling pathways involved in skin hydration and barrier function. By decreasing corneocyte cohesion, this compound facilitates the natural exfoliation process, which can improve the overall appearance and health of the skin . Additionally, it has been observed to impact gene expression related to skin hydration and repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The lactic acid component acts as a humectant, attracting water molecules to the skin and enhancing hydration. It also decreases corneocyte cohesion by breaking down the bonds between dead skin cells, facilitating their removal. This compound may also interact with lactate dehydrogenase, influencing the conversion of lactate to pyruvate and affecting cellular metabolism . These interactions contribute to the compound’s moisturizing and exfoliating properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to air and light. Studies have shown that this compound maintains its moisturizing and exfoliating properties for several weeks when stored properly. Long-term exposure to environmental factors can lead to degradation and reduced effectiveness . In vitro studies have demonstrated that this compound continues to promote skin hydration and cell turnover over extended periods, although the rate of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively hydrate the skin and promote cell turnover without causing significant adverse effects. At high doses, this compound can cause skin irritation and redness, particularly in sensitive areas . Animal studies have also indicated that excessive use of this compound can lead to toxicity and adverse effects on cellular function . It is important to use the compound within recommended dosage ranges to avoid potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase. This enzyme catalyzes the conversion of lactate to pyruvate, which is a key step in glycolysis and the citric acid cycle. The presence of this compound can influence metabolic flux and metabolite levels, particularly in tissues with high metabolic activity . Additionally, the compound may affect the balance of other metabolites, such as glucose and amino acids, by altering the activity of enzymes involved in their metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is likely transported by specific lactate transporters. Once inside the cells, this compound can accumulate in the cytoplasm and interact with intracellular proteins and enzymes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and accumulation of this compound in different tissues.

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to participate in metabolic processes and influence cellular functions . The effects of this compound on cellular activity are largely dependent on its concentration and the presence of interacting biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium lactate is typically prepared by reacting lactic acid with ammonium hydroxide. The reaction can be represented as follows:

C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (ammonium lactate) + H₂O (water)\text{C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (this compound) + H₂O (water)} C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (ammonium lactate) + H₂O (water)

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and water.

    Reduction Products: Reduced forms of lactic acid derivatives.

    Substitution Products: Various lactate salts and derivatives.

Scientific Research Applications

Ammonium lactate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ammonium lactate is unique in its combination of lactic acid and ammonium hydroxide, which provides both exfoliating and moisturizing benefits. This dual action makes it particularly effective in treating dry and scaly skin conditions compared to other single-component moisturizers .

Properties

Key on ui mechanism of action

Unknown.

CAS No.

515-98-0

Molecular Formula

C3H9NO3

Molecular Weight

107.11 g/mol

IUPAC Name

azane;2-hydroxypropanoic acid

InChI

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3

InChI Key

RZOBLYBZQXQGFY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[NH4+]

Canonical SMILES

CC(C(=O)O)O.N

density

1.2 at 59 °F (USCG, 1999) - Denser than water;  will sink

Key on ui other cas no.

515-98-0

physical_description

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999)
Liquid
White solid or liquid;  Odorless;  [CHRIS] 68-72% Aqueous solution: Light yellow liquid;  [PURAC Bioquimica MSDS]

Pictograms

Irritant

Synonyms

2 Hydroxypropanoic Acid
2 Hydroxypropionic Acid
2-Hydroxypropanoic Acid
2-Hydroxypropionic Acid
Ammonium Lactate
D Lactic Acid
D-Lactic Acid
L Lactic Acid
L-Lactic Acid
Lactate
Lactate, Ammonium
Lactic Acid
Propanoic Acid, 2-Hydroxy-, (2R)-
Propanoic Acid, 2-Hydroxy-, (2S)-
Sarcolactic Acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 1 was followed except that the reaction solution consisted of 30 g of a 70% solution of ammonium lactate and 70 g dodecanol. The reaction mixture was heated for 1.5 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 88% from ammonium lactate to lactic acid. Some of the dodecanol also reacted with lactic acid to form an ester. The conversion from ammonium lactate to lactic acid plus lactic acid ester was about 96%.
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Synthesis routes and methods III

Procedure details

The procedure described in Example 1 was followed except that the reaction solution consisted of 10 g of a 70% solution of ammonium lactate, 45 g tricaprylamine, and 5 g dodecanol. The reaction mixture was heated for 2 hours at 160° C. and atmospheric pressure, resulting in a conversion of about 98% from ammonium lactate to lactic acid. Some of the dodecanol also reacted with lactic acid to form an ester. The conversion from ammonium lactate to lactic acid plus lactic acid ester was about 99%.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1 was followed except that 7.57 g of a 70% solution of ammonium lactate was combined with 50 g tributyl phosphate. The reaction mixture was heated for 0.5 hour at 110–118° C. and a reduced pressure of 4.5–5.5 mm Hg, resulting in a conversion of about 97% from ammonium lactate to lactic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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